7,7-Difluoro-2-azabicyclo[4.1.0]heptane
Description
7,7-Difluoro-2-azabicyclo[4.1.0]heptane is a bicyclic amine featuring a fused cyclohexane-cyclopropane system with two fluorine atoms at the 7-position and a nitrogen atom at the 2-position. Key properties include:
- Molecular Formula: C₆H₉F₂N (base compound) .
- Derivatives: Commonly synthesized as salts, such as the 2,2,2-trifluoroacetate (HD-5199, CAS 1704724-79-7; MW 247.2) or hydrochloride (CAS 1376248-54-2; MW 169.60) .
- Physical Properties: White crystalline powder (hydrochloride form), soluble in water, alcohol, and ether .
- Synthesis: Reacting 3-azabicyclo[4.1.0]heptane with difluoromethanesulfonyl fluoride, followed by hydrochloric acid treatment yields the hydrochloride salt in 96% yield .
- Applications: Used as a precursor in pharmaceuticals and agrochemicals due to its rigid bicyclic scaffold and fluorine-induced electronic effects .
Properties
IUPAC Name |
7,7-difluoro-2-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-2-1-3-9-5(4)6/h4-5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDLNRKAPHAFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
7,7-Difluoro-2-azabicyclo[4.1.0]heptane can be synthesized through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines . The reaction typically involves the use of dihalocarbene intermediates, which react with the nitrogen-containing bicyclic compounds to form the desired product. Monochloro substrates can also be synthesized using a chlorine-to-lithium exchange reaction .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reductive Amination: This reaction involves the transformation of aldehydes and ketones into amines, often leading to the cleavage of the cyclopropane ring and formation of nitrogen-containing ring-expanded products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dihalocarbene species, lithium reagents, and various aldehydes and ketones. Reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products
The major products formed from the reactions of this compound include substituted derivatives and ring-expanded nitrogen-containing compounds .
Scientific Research Applications
7,7-Difluoro-2-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the bicyclic structure contribute to its reactivity and ability to engage in various chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in biological activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Nitrogen Positions
a) 7,7-Difluoro-3-azabicyclo[4.1.0]heptane
- Key Differences : Nitrogen at position 3 instead of 2.
- Derivatives: Hydrochloride salt (CAS 1376248-54-2): MW 169.60; used in pesticide research .
- Impact of Nitrogen Position : Alters hydrogen-bonding capacity and steric interactions, influencing receptor binding in medicinal applications .
b) 2,4-Diazabicyclo[4.1.0]heptane
Substituted Derivatives
a) 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Structure : Phenyl group at position 1 (CAS 1955515-73-7; MW 255.7).
- Properties : Enhanced lipophilicity due to the aromatic ring; used in R&D for targeted biological activity .
b) tert-Butyl Carboxylate Derivatives
Halogen-Substituted Analogues
a) 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Structure : Chlorine replaces fluorine; methyl group at position 6 (CAS 1803584-25-9).
b) 6,6-Difluoro-2-azabicyclo[2.2.1]heptane
Functionalized Building Blocks
- Examples :
Comparative Data Table
Key Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine .
- Nitrogen Position : 2-azabicyclo derivatives exhibit distinct electronic profiles compared to 3-aza analogues, impacting drug-receptor interactions .
- Functionalization : Substituents like carboxylic acids or azides expand utility in targeted drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
